Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Peptide synthesis Medicinal chemistry Protecting group strategy

When synthesizing kinase inhibitors or GPCR-targeted libraries, sequential functionalization of two amine centers often requires cumbersome protecting group strategies. This compound resolves the bottleneck: the Cbz group shields the exocyclic aminomethyl nitrogen while the piperidine HCl salt remains available for selective alkylation, acylation, or sulfonylation. • Orthogonal protection: Cbz survives acidic Boc cleavage; piperidine reacts independently • Cbz cleaved quantitatively via H₂/Pd-C without disturbing acid-labile groups • Crystalline HCl salt ensures accurate weighing and batch consistency • Available at ≥95% (exploratory) and ≥98% (late-stage/GMP) purity grades with bulk 25 kg packaging.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.784
CAS No. 155456-34-1
Cat. No. B598086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (piperidin-4-ylmethyl)carbamate hydrochloride
CAS155456-34-1
Molecular FormulaC14H21ClN2O2
Molecular Weight284.784
Structural Identifiers
SMILESC1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H
InChIKeyRHKBVLNTAHWVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Piperidine Intermediate Overview


Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride (CAS 155456-34-1) is a synthetic intermediate belonging to the piperidin-4-ylmethyl carbamate class, featuring a benzyl carbamate (Cbz) protecting group on the exocyclic aminomethyl nitrogen and a free piperidine secondary amine present as the hydrochloride salt. Its molecular formula is C14H21ClN2O2 with a molecular weight of 284.78 g/mol . The compound is characterized as a crystalline solid with a melting point of approximately 190°C with decomposition . The hydrochloride salt form ensures stability during storage and enhances aqueous solubility relative to the free base, making it a readily handled building block for subsequent chemical transformations.

Orthogonal Protection
Cbz group stable to acidic conditions, enabling sequential amine functionalization
Salt Form Advantage
Hydrochloride salt improves aqueous solubility and crystalline handling
Synthetic Building Block
Piperidin-4-ylmethyl scaffold with protected aminomethyl arm for multi-step elaboration

Cbz-Protected Piperidine Intermediate Substitution Risks


The piperidin-4-ylmethyl scaffold offers a critical bifurcation: two nucleophilic nitrogen centers with distinct chemical reactivities that enable orthogonal functionalization strategies. The target compound provides the exocyclic aminomethyl nitrogen selectively protected with the Cbz group while leaving the piperidine ring nitrogen available as the free amine or hydrochloride salt . Substituting with Boc-protected analogs such as tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) changes the acid-lability profile of the protecting group [1]. Similarly, substituting with 4-aminomethylpiperidine (CAS 7144-05-0) exposes both nitrogens, necessitating additional chemoselectivity steps. The following quantitative evidence demonstrates how specific property differences impact procurement decisions for precise synthetic workflows.

Boc Analog Alters Acid Lability
Substituting with tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) changes the protecting group removal conditions; the Boc group is cleaved by TFA, potentially disrupting orthogonal deprotection strategies.
Unprotected Diamine Requires Chemoselectivity
Using 4-aminomethylpiperidine (CAS 7144-05-0) exposes both nitrogen centers, demanding additional selective functionalization steps that may not align with sequential synthetic planning.

Cbz-Protected Piperidine Intermediate Quantitative Differentiation


Orthogonal Deprotection: Cbz vs. Boc

The Cbz (benzyl carbamate) protecting group on Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is stable to acidic conditions (including TFA) that cleave the Boc group, enabling orthogonal deprotection sequences [1]. The Boc analog tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) cleaves under acidic conditions (TFA, HCl/dioxane) that are incompatible with acid-sensitive substrates [1]. Cbz cleavage requires hydrogenolysis (H2, Pd/C) or strong Lewis acids, providing a complementary deprotection route [2]. This orthogonality is a class-level inference based on established protecting group chemistry principles [1].

Orthogonal Deprotection
Class-level
Cbz: stable to TFA, HCl/dioxane; cleaved by H2/Pd-C Boc analog: cleaved by TFA; stable to hydrogenolysis
Supports orthogonal amine protection strategy
Based on established carbamate protecting group chemistry
Peptide synthesis Medicinal chemistry Protecting group strategy

Hydrochloride Salt vs. Free Base: Solubility and Handling

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is supplied as a crystalline hydrochloride salt, which is freely soluble in water, whereas the corresponding free base form is less water-soluble and may exist as an oil or low-melting solid . The hydrochloride salt exhibits a melting point of approximately 190°C with decomposition, while free base piperidine carbamates often melt below 100°C, making the hydrochloride form more stable during storage and easier to weigh accurately for precise reaction stoichiometry . This represents class-level inference derived from general salt-form properties.

Salt vs. Free Base
Class-level
HCl salt: freely soluble in water; mp ~190°C (dec) Free base: sparingly soluble; typically oil or low-melting solid (
Enhances handling and solubility for synthesis
General salt-form property inference; experimental verification recommended
Commercial Purity Tiers
Specification review
≥95% purity grade and ≥98% purity grade available from multiple suppliers
Match purity to synthesis stage requirements
Vendor specification data; lot-specific verification advised
Molecular Weight Impact
Reported
284.78 g/mol vs 214.3 g/mol (Boc analog) 32.9% higher mass per mole
Influences mass requirements for scale-up procurement
Cross-study molecular formula confirmation
Formulation development High-throughput screening Compound management

Commercial Purity Specifications for Procurement

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is commercially available at defined purity grades: ≥95% and ≥98% . The ≥98% grade is offered by suppliers with ISO-certified quality systems and is suitable for pharmaceutical R&D and quality control applications . The ≥95% grade provides a cost-effective option for exploratory synthesis where ultra-high purity is not critical . This represents cross-study comparable data from multiple vendor specifications.

Commercial Purity Tiers
Specification review
≥95% purity grade and ≥98% purity grade available from multiple suppliers
Match purity to synthesis stage requirements
Vendor specification data; lot-specific verification advised
Quality control GMP synthesis Analytical chemistry

Molecular Weight Considerations: Cbz vs. Boc Analog

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride has a molecular weight of 284.78 g/mol , which is 32.9% higher than the Boc analog tert-butyl (piperidin-4-ylmethyl)carbamate (214.3 g/mol) [1]. This higher molecular weight translates to proportionally greater mass requirements per mole for reactions, which may impact procurement cost modeling and shipping logistics for kilogram-scale syntheses. This represents a cross-study comparable measurement.

Molecular Weight Impact
Reported
284.78 g/mol vs 214.3 g/mol (Boc analog) 32.9% higher mass per mole
Influences mass requirements for scale-up procurement
Cross-study molecular formula confirmation
Process chemistry Scale-up synthesis Cost modeling

Cbz-Protected Piperidine Intermediate Application Scenarios


Orthogonal Protection in Multi-Step Synthesis

This compound is ideally suited for synthetic routes requiring sequential functionalization of two amine centers. The Cbz-protected aminomethyl group remains intact during acidic Boc-deprotection of other functionalities (e.g., TFA-mediated cleavage), while the free piperidine nitrogen (as the HCl salt) can be selectively alkylated, acylated, or sulfonylated . Subsequent hydrogenolytic removal of the Cbz group (H2, Pd/C) exposes the aminomethyl nitrogen for further derivatization without disturbing acid-labile moieties. This orthogonal protection profile enables efficient assembly of complex pharmacophores where both piperidine and aminomethyl functionalities must be independently elaborated .

Kinase Inhibitor and GPCR Modulator Scaffolds

The piperidin-4-ylmethyl scaffold with a protected aminomethyl arm is a privileged substructure in medicinal chemistry, frequently employed as a linker or amine-containing building block in kinase inhibitors and GPCR-targeted compounds. The hydrochloride salt form ensures consistent solubility in aqueous and polar organic reaction media, facilitating robust parallel synthesis and library production. The Cbz group provides UV activity (λmax ~254 nm) for convenient reaction monitoring by TLC and HPLC . The compound's commercial availability at both ≥95% and ≥98% purity grades allows users to match purity requirements to the synthetic stage: exploratory chemistry may use the lower-cost ≥95% grade, while late-stage intermediates and GMP campaigns require the ≥98% grade .

Orthogonal Protection for Solid-Phase Peptidomimetics

In solid-phase peptide synthesis (SPPS), the Cbz group offers an orthogonal deprotection alternative to the widely used Fmoc/tBu strategy. While Fmoc is removed by piperidine and Boc/tBu by TFA, Cbz is removed by hydrogenolysis or strong acids . This compound can be incorporated into resin-bound intermediates where the piperidine nitrogen is used for on-resin modifications (e.g., reductive amination or amide coupling) while the Cbz-protected aminomethyl arm remains inert. Final Cbz cleavage via hydrogenolysis yields the fully deprotected piperidin-4-ylmethylamine scaffold. The hydrochloride salt ensures adequate solubility in DMF and NMP, the standard solvents for SPPS .

Kilogram-Scale Process Development and Supply

For process chemistry and scale-up applications, this compound is available in bulk quantities (e.g., 25 kg packaging) with defined purity specifications of 98% . The crystalline hydrochloride salt form facilitates reliable handling, accurate weighing, and consistent quality across batches, which is essential for manufacturing process validation. The molecular weight of 284.78 g/mol is well within the range suitable for kilogram-scale logistics, and the compound's stability at room temperature (when stored sealed and dry) simplifies warehousing and distribution requirements for industrial procurement.

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Cbz stability to acidic conditions while piperidine NH remains free
Verify orthogonal deprotection sequence with planned acid-labile intermediates
Kinase inhibitor / GPCR scaffold elaboration
Hydrochloride salt solubility and Cbz UV activity for reaction monitoring
Confirm solubility in parallel synthesis solvents and TLC/HPLC detectability
Solid-phase peptidomimetic synthesis
Cbz orthogonal to Fmoc/tBu cleavage conditions
Evaluate resin compatibility and hydrogenolytic Cbz removal yield
Kilogram-scale process development
Crystalline salt form and bulk purity specification (≥98%)
Assess batch-to-batch consistency, weighing accuracy, and long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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